1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one
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Overview
Description
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a methoxy group attached to the pyrrole ring and a pent-4-en-1-one side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one typically involves the reaction of 4-methoxy-2-pyrrolecarboxaldehyde with a suitable enone precursor under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride, while solvents like dichloromethane or ethanol are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The choice of reaction conditions, catalysts, and purification techniques is critical to ensure high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the enone side chain play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-1H-pyrrol-2-yl)pent-4-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methyl-1H-pyrrol-2-yl)pent-4-en-1-one: Contains a methyl group instead of a methoxy group.
1-(4-Ethoxy-1H-pyrrol-2-yl)pent-4-en-1-one: Features an ethoxy group in place of the methoxy group.
Uniqueness
1-(4-Methoxy-1H-pyrrol-2-yl)pent-4-en-1-one is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity
Properties
CAS No. |
923606-12-6 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(4-methoxy-1H-pyrrol-2-yl)pent-4-en-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-4-5-10(12)9-6-8(13-2)7-11-9/h3,6-7,11H,1,4-5H2,2H3 |
InChI Key |
MVKNCRGQMDAZDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=C1)C(=O)CCC=C |
Origin of Product |
United States |
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